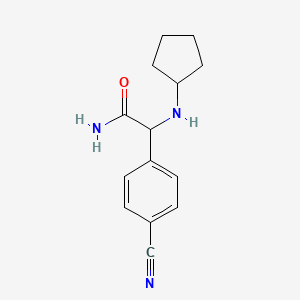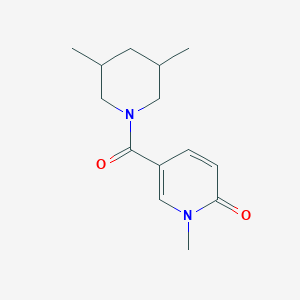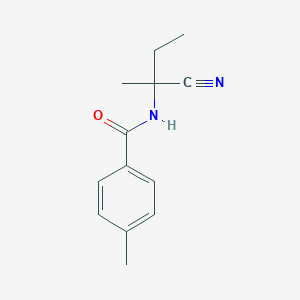
2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide, also known as CPAA, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. CPAA belongs to the class of amides and has a molecular formula of C16H20N2O.
Mechanism of Action
The mechanism of action of 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide is not fully understood. However, studies have suggested that 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide exerts its therapeutic effects by modulating various signaling pathways. For example, 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide has been shown to activate the MAPK/ERK pathway, which plays a crucial role in cell growth and differentiation. 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide has been shown to have various biochemical and physiological effects. In animal models, 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide has been shown to reduce tumor growth and inhibit angiogenesis. 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide has also been shown to reduce inflammation and oxidative stress. Furthermore, 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide has been shown to improve cognitive function and have neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide in lab experiments is its potential therapeutic applications. 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a promising candidate for further research. However, one of the limitations of using 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide. One direction is to further investigate its potential therapeutic applications in cancer treatment. Another direction is to study its potential use as an anti-inflammatory agent and its effects on various inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide and its effects on various signaling pathways. Finally, more research is needed to improve the solubility of 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide and its bioavailability in vivo.
Conclusion:
In conclusion, 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and improve its solubility and bioavailability in vivo.
Synthesis Methods
The synthesis of 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide involves the reaction between 4-cyanobenzoyl chloride and cyclopentylamine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide. The purity of the final product can be improved through recrystallization.
Scientific Research Applications
2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide has been studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide is in the treatment of cancer. Studies have shown that 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide has also been studied for its potential use as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines. Furthermore, 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide has been shown to have neuroprotective effects and can improve cognitive function in animal models.
properties
IUPAC Name |
2-(4-cyanophenyl)-2-(cyclopentylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c15-9-10-5-7-11(8-6-10)13(14(16)18)17-12-3-1-2-4-12/h5-8,12-13,17H,1-4H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWPBURELDWDMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(C2=CC=C(C=C2)C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7571736.png)
![N-[3-[1-[(4-methoxyphenyl)methylamino]ethyl]phenyl]acetamide](/img/structure/B7571739.png)


![3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide](/img/structure/B7571759.png)
![6-[1-[(4-methoxyphenyl)methylamino]ethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7571762.png)
![2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571763.png)
![1-[(3-Bromophenyl)methyl]-4-methoxypiperidine](/img/structure/B7571769.png)

![2-[2-(5,7-difluoro-3,4-dihydro-2H-quinoline-1-carbonyl)phenoxy]acetamide](/img/structure/B7571776.png)

